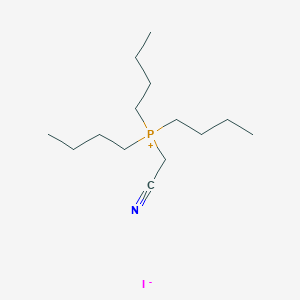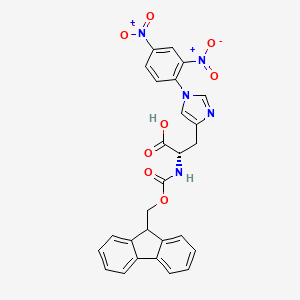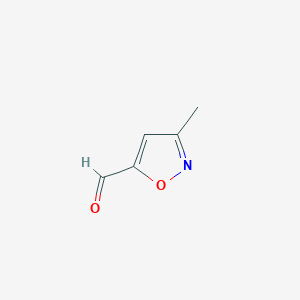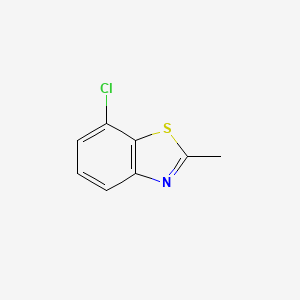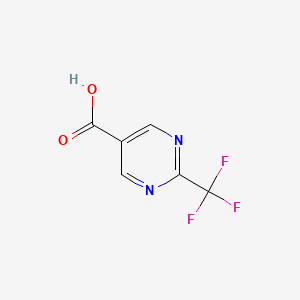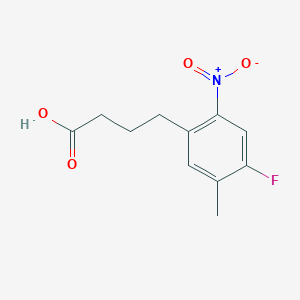
4-(4-Fluoro-5-methyl-2-nitrophenyl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Fluoro-5-methyl-2-nitrophenyl)butanoic acid, also known as 4-FMN, is a synthetic organic compound with a wide range of applications in scientific research. It is a carboxylic acid that is widely used in biochemistry, organic chemistry, and pharmacology. 4-FMN is an important building block for the synthesis of various drugs, and its ability to react with other compounds makes it a valuable tool for scientists.
Scientific Research Applications
Antimycobacterial Agents
“4-(4-Fluoro-5-methyl-2-nitrophenyl)butanoic acid” is structurally similar to “5-Phenyl-furan-2-carboxylic acids”, which have emerged as a new, promising class of antimycobacterial agents . These compounds have the ability to interfere with iron homeostasis, which is crucial for the survival and virulence of mycobacteria .
Pharmaceuticals
This compound could be used as an important raw material and intermediate in the synthesis of pharmaceuticals . The specific pharmaceutical applications would depend on the properties of the final product synthesized using this compound.
Agrochemicals
Similar to its use in pharmaceuticals, “4-(4-Fluoro-5-methyl-2-nitrophenyl)butanoic acid” could also be used as a raw material or intermediate in the synthesis of agrochemicals . These could include pesticides, herbicides, or other chemicals used in agriculture.
Dyestuffs
The compound could potentially be used in the production of dyestuffs . The nitro group in the compound could contribute to the formation of azo dyes, which are widely used in the textile industry.
Mechanism of Action
Target of Action
It’s known that similar compounds have been used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be related to carbon–carbon bond formation.
Mode of Action
Based on its structural similarity to other compounds used in suzuki–miyaura cross-coupling reactions , it can be inferred that it might participate in similar reactions. In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
It’s known that similar compounds have been used in suzuki–miyaura cross-coupling reactions , which are key in various biochemical pathways involving carbon–carbon bond formation.
Action Environment
It’s known that similar compounds have been used in suzuki–miyaura cross-coupling reactions , which are known to be influenced by various environmental factors such as temperature, pH, and the presence of certain catalysts.
properties
IUPAC Name |
4-(4-fluoro-5-methyl-2-nitrophenyl)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO4/c1-7-5-8(3-2-4-11(14)15)10(13(16)17)6-9(7)12/h5-6H,2-4H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLDSODKYHOICTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)[N+](=O)[O-])CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80445435 |
Source


|
| Record name | 4-(4-Fluoro-5-methyl-2-nitrophenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80445435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluoro-5-methyl-2-nitrophenyl)butanoic acid | |
CAS RN |
210346-38-6 |
Source


|
| Record name | 4-(4-Fluoro-5-methyl-2-nitrophenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80445435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

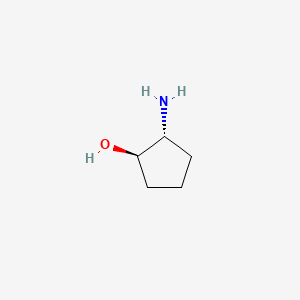

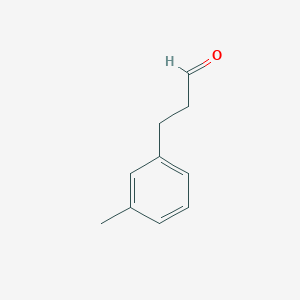

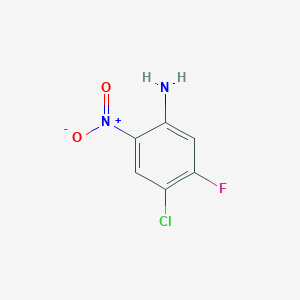
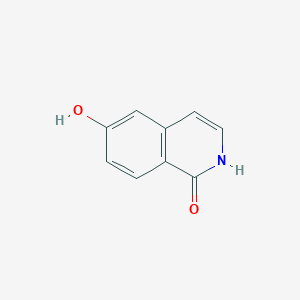
![2,4-dichloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1311858.png)
